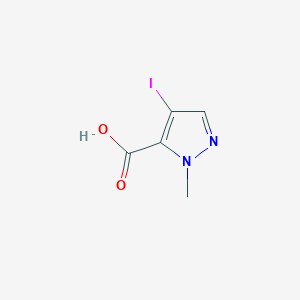![molecular formula C12H9ClN2O3S B1298122 [2-(4-Cloro-benzoylamino)-tiazol-4-il]-ácido acético CAS No. 255874-78-3](/img/structure/B1298122.png)
[2-(4-Cloro-benzoylamino)-tiazol-4-il]-ácido acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid is a synthetic organic compound with the molecular formula C12H9ClN2O3S and a molecular weight of 296.73 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities . The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms .
Aplicaciones Científicas De Investigación
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Métodos De Preparación
The synthesis of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with thiazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Mecanismo De Acción
The mechanism of action of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with proteins and enzymes, potentially inhibiting their activity . This interaction is facilitated by the electron-withdrawing chlorine atom, which enhances the compound’s binding affinity to its targets . The exact pathways involved are still under investigation, but it is believed that the compound may interfere with cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid can be compared with other thiazole derivatives such as:
[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid: Contains a fluorine atom, which can affect its pharmacokinetic properties.
[2-(4-Methyl-benzoylamino)-thiazol-4-yl]-acetic acid: The presence of a methyl group can influence its hydrophobicity and interaction with biological targets.
The uniqueness of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKSZHVERDDFMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350359 |
Source


|
| Record name | [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255874-78-3 |
Source


|
| Record name | [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)









